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nitrophenyl)benzamide

Cat. No.: B024418

For Researchers, Scientists, and Drug Development Professionals

N-phenylbenzamide derivatives have emerged as a versatile scaffold in medicinal chemistry,
exhibiting a wide range of biological activities. This guide provides a comparative analysis of
their structure-activity relationships (SAR) across different therapeutic areas, supported by
experimental data and detailed methodologies. The information is intended to aid researchers
in the design and development of novel N-phenylbenzamide-based therapeutic agents.

Anticancer Activity

N-phenylbenzamide derivatives have shown significant potential as anticancer agents,
primarily through the inhibition of protein kinases and topoisomerases, as well as by inducing
apoptosis.

A series of novel N-phenylbenzamide-4-methylamine acridine derivatives were designed and
synthesized based on the structure of the known anticancer agent amsacrine.[1] These
compounds were evaluated for their antiproliferative activity against three human cancer cell
lines: K562 (chronic myelogenous leukemia), CCRF-CEM (acute lymphoblastic leukemia), and
U937 (histiocytic lymphoma).[1] The results, summarized in the table below, highlight the potent
anticancer effects of these derivatives.
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CCRF-CEM ICso

Compound K562 ICso (UM) (M) U937 ICso (UM)
H

9b 1.10+0.11 0.82+0.09 0.33+0.04

9c 1.24 +0.13 0.88 £ 0.07 0.45 £ 0.05

ad 1.31+0.15 0.91+0.10 0.23+0.03

Data sourced from

literature.[1]

Structure-Activity Relationship Insights:
e Compounds 9b, 9c, and 9d exhibited the highest activity against the CCRF-CEM cell line.[1]

 In particular, compounds 9b and 9d showed very high antiproliferative activity against U937
cells, with ICso values of 0.33 and 0.23 pM, respectively.[1]

¢ Mechanistic studies revealed that compound 9b effectively inhibited topoisomerase I/ll and
induced DNA damage in CCRF-CEM cells, leading to apoptosis in a concentration-
dependent manner.[1]

In another study, new imidazole-based N-phenylbenzamide derivatives were synthesized and
evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7)
cancer cell lines.[2] The most active compounds, 4e and 4f, demonstrated good to moderate
activity.[2][3]

Compound A549 ICso (uM) HeLa ICso (uM) MCF-7 ICso (M)
4e 11.1 £ 0.98 9.8 +0.54 7.5+0.43
4f 9.5 +0.67 8.1+0.32 8.9 +0.71

Data sourced from

literature.[3]

Structure-Activity Relationship Insights:
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e The structural similarity of these derivatives to the clinically used ABL1 kinase inhibitor,

nilotinib, prompted docking investigations.[2]

e The results indicated that derivatives 4e and 4f exhibited excellent binding affinities toward
the ABL1 kinase protein, comparable to nilotinib.[2]

A general workflow for the synthesis and evaluation of N-phenylbenzamide derivatives as
potential anticancer agents is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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